2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 is a deuterated compound that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound is characterized by its unique molecular structure and isotopic labeling, which enhances its utility in various scientific applications.
The compound is synthesized primarily for use in research and development within the pharmaceutical sector. It is often produced as an intermediate for the synthesis of nucleoside analogs, such as acyclovir derivatives. The synthesis processes are detailed in patents and chemical literature, highlighting its importance in medicinal chemistry .
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 falls under the category of organic compounds, specifically classified as a diacetate ester. Its molecular formula is with a molecular weight of approximately 180.19 g/mol. The compound features deuterium atoms (D) that replace hydrogen atoms in the butanediol structure, which is crucial for its applications in isotopic labeling studies .
The synthesis of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 typically involves several key steps:
The synthesis process generally follows these steps:
The molecular structure of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 consists of a butanediol backbone with two acetate groups attached. The presence of deuterium atoms at specific positions (C-3 and C-4) allows for unique properties during spectroscopic analysis.
This structure highlights the functional groups that contribute to its reactivity and stability.
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 participates in various chemical reactions typical for acetate esters. It can undergo hydrolysis to regenerate the corresponding alcohol and acetic acid under acidic or basic conditions.
In synthetic pathways involving nucleosides:
Relevant data includes:
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 is primarily utilized in:
Deuterium ($^{2}\text{H}$ or D), a stable, non-radioactive hydrogen isotope, induces distinct biochemical properties when incorporated into organic molecules. Its mass is twice that of protium ($^{1}\text{H}$), resulting in a lower vibrational frequency and higher activation energy for carbon-deuterium (C–D) bond cleavage compared to carbon-hydrogen (C–H) bonds. This phenomenon, termed the kinetic isotope effect (KIE), typically ranges from 1 (no effect) to 7 or higher, directly reducing metabolic degradation rates when C–H bonds are rate-limiting in drug metabolism [2] [3]. In pharmaceutical chemistry, deuterium serves dual roles:
Table 1: Clinically Approved Deuterated Drugs
Drug Name | Deuterated Positions | Therapeutic Use | Key Improvement |
---|---|---|---|
Deutetrabenazine | OCD₃ (two positions) | Huntington’s disease | Reduced dosing frequency, fewer side effects |
Deucravacitinib | C(sp³)-D adjacent to N | Psoriasis | Avoids formation of non-selective metabolites |
Donafenib | Multiple sites | Hepatocellular carcinoma | Enhanced PK profile, higher efficacy |
2-Oxa-1,4-butanediol diacetate (molecular formula: C₇H₁₂O₅, MW: 176.17 g/mol) is a diester featuring an ether linkage ("2-oxa") and two acetate groups. Key structural characteristics include:
2-Oxa-1,4-butanediol diacetate-3,3,4,4-d₄ (C₇H₈D₄O₅, MW: 180.19 g/mol) is a site-specific deuterated isotopologue labeled at all four hydrogen positions of the ethylene bridge (C3 and C4). Its distinct properties include:
Table 2: Properties of Deuterated vs. Non-Deuterated 2-Oxa-1,4-Butanediol Diacetate
Property | Non-Deuterated (C₇H₁₂O₅) | Deuterated (C₇H₈D₄O₅) | Significance |
---|---|---|---|
Molecular Weight | 176.17 g/mol | 180.19 g/mol | Confirms deuterium incorporation via mass shift |
CAS Number | 59278-00-1 | N/A | Distinguishes isotopic variants |
Key Application | Acyclovir synthesis | Acyclovir-d₄ synthesis | Metabolic stability enhancement |
Commercial Cost | ~$500/5 mg (non-deuterated) | ~$360/5 mg (deuterated) | Reflects synthesis complexity [4] [5] |
Synthetically, this compound exemplifies precision deuteration—a strategy gaining traction with advances in regioselective labeling techniques, such as tungsten-mediated H/D addition to heterocycles or keteniminium-based deuteration [6] [10]. Future applications may expand to deuterated polymers or OLED materials, where C–D bonds enhance chemical stability [2] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3